methyl 1-nitrosopiperidine-3-carboxylate
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Overview
Description
Methyl 1-nitrosopiperidine-3-carboxylate is a chemical compound belonging to the class of nitrosopiperidines. It is characterized by a nitroso group attached to the nitrogen atom of a piperidine ring, which is further esterified with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-nitrosopiperidine-3-carboxylate typically involves the nitrosation of piperidine-3-carboxylate followed by esterification. The reaction conditions include the use of nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid catalyst to introduce the nitroso group. The esterification step is usually carried out using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-nitrosopiperidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the nitroso group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which methyl 1-nitrosopiperidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitroso group can act as a nitrosating agent, facilitating the formation of nitrosamines, which are known to interact with DNA and proteins. This interaction can lead to various biological effects, including cytotoxicity and antimicrobial activity.
Comparison with Similar Compounds
Methyl 1-nitrosopiperidine-3-carboxylate is similar to other nitrosopiperidines, such as methyl 1-nitrosopiperidine-4-carboxylate. its unique structural features, such as the position of the nitroso group and the ester group, contribute to its distinct chemical and biological properties. Other similar compounds include nitrosopiperidine derivatives and various esters of piperidine.
Properties
CAS No. |
2680535-88-8 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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